molecular formula C18H38S5 B12642294 Di-tert-nonyl pentasulphide CAS No. 38622-35-4

Di-tert-nonyl pentasulphide

Cat. No.: B12642294
CAS No.: 38622-35-4
M. Wt: 414.8 g/mol
InChI Key: ZNEZESLWGHMTHL-UHFFFAOYSA-N
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Description

Di-tert-nonyl pentasulphide is an organic compound with the molecular formula C18H38S5. It is a member of the polysulfide family, characterized by the presence of multiple sulfur atoms in its structure. This compound is known for its unique chemical properties and applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-nonyl pentasulphide is typically synthesized through the reaction of tert-nonyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired polysulfide compound. The process involves heating the reactants in the presence of a catalyst to facilitate the formation of the pentasulphide linkage.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The reaction is typically conducted in a solvent medium to enhance the solubility of the reactants and improve the yield of the product. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Di-tert-nonyl pentasulphide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the polysulfide bonds, leading to the formation of thiols.

    Substitution: The sulfur atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and are conducted in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted polysulfides depending on the nucleophile used.

Scientific Research Applications

Di-tert-nonyl pentasulphide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used as an additive in lubricants and as a vulcanizing agent in the rubber industry.

Mechanism of Action

The mechanism of action of di-tert-nonyl pentasulphide involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the disruption of cellular processes. The polysulfide bonds in the compound can undergo redox reactions, generating reactive sulfur species that can modify the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-nonyl disulfide
  • Di-tert-nonyl trisulfide
  • Di-tert-nonyl tetrasulfide

Uniqueness

Di-tert-nonyl pentasulphide is unique due to its higher sulfur content compared to other similar compounds. This higher sulfur content imparts distinct chemical properties, such as increased reactivity and the ability to form more complex sulfur-containing structures. Additionally, its applications in various industrial processes make it a valuable compound in both research and commercial settings.

Properties

CAS No.

38622-35-4

Molecular Formula

C18H38S5

Molecular Weight

414.8 g/mol

IUPAC Name

2-methyl-2-(2-methyloctan-2-ylpentasulfanyl)octane

InChI

InChI=1S/C18H38S5/c1-7-9-11-13-15-17(3,4)19-21-23-22-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3

InChI Key

ZNEZESLWGHMTHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)SSSSSC(C)(C)CCCCCC

Origin of Product

United States

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